molecular formula C8H10N6O2S B10816708 2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B10816708
M. Wt: 254.27 g/mol
InChI Key: JVPYXSDLQKPLHW-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that features a tetrazole ring, an isoxazole ring, and an acetamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole can be converted to its thioether derivative by reacting with a suitable thiol.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with tetrazole and isoxazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamide: Lacks the isoxazole ring.

    N-(5-Methylisoxazol-3-yl)acetamide: Lacks the tetrazole ring.

    2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide: Contains a phenyl group instead of the isoxazole ring.

Uniqueness

The presence of both the tetrazole and isoxazole rings in 2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide may confer unique biological activities and chemical reactivity compared to similar compounds that lack one of these rings.

Properties

Molecular Formula

C8H10N6O2S

Molecular Weight

254.27 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C8H10N6O2S/c1-5-3-6(11-16-5)9-7(15)4-17-8-10-12-13-14(8)2/h3H,4H2,1-2H3,(H,9,11,15)

InChI Key

JVPYXSDLQKPLHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C

Origin of Product

United States

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